Cas no 182482-25-3 (2,4,6-Trifluorophenylboronic acid)

2,4,6-Trifluorophenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 2,4,6-Trifluorophenylboronic acid
- 2,4,6-Trifluorobenzeneboronic acid
- 2,4,6-Trifluorophenylboronic Acid (contains varying amounts of Anhydride)
- (2,4,6-trifluorophenyl)boronic acid
- (C6H2F3-2,4,6)B(OH)2
- 2,3-DIHYDROXY-6-[2-HYDROXYHEXAFLUORO-2-PROPYL]-QUINOXALINE
- 2,4,6-F3(C6H2)B(OH)2
- 2,4,6-trifluorophenyl(dihydroxy)borane
- 2,4,6-Trifluorobenzeneboronic Acid (contains varying amounts of Anhydride)
- RARECHEM AH PB 0121
- Trifluorobenzeneboronic aci
- 2,4,6-Trifluorophenylboronic
- 2,4,6-Trilfuorophenylboronic acid
- 2,4,6-Trifluoronenzeneboronic acid
- 2,4,6-Trifluorophenylboronicacid
- (2,4,6-trifluorophenyl)boranediol
- Boronic acid, (2,4,6-trifluorophenyl)-
- Boronic acid, B-(2,4,6-trifluorophenyl)-
- PubChem1788
- IPEIGKHHSZFAEW-UHFFFAOYSA-N
- SBB089101
- TE1078
- AK
- GS-6757
- AC-24788
- SY050268
- J-507076
- CHEMBL91770
- MFCD01863169
- SCHEMBL1359177
- EN300-221052
- 182482-25-3
- DTXSID90381390
- o,o,p-trifluorophenylboronic acid
- T2804
- AM808109
- AKOS000285062
- CS-0007600
- A4040
- FT-0609861
- 2,4,6-Trifluorophenylboronic acid,98%
- DB-025206
-
- MDL: MFCD01863169
- インチ: 1S/C6H4BF3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
- InChIKey: IPEIGKHHSZFAEW-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C([H])=C(C=1B(O[H])O[H])F)F
- BRN: 8549766
計算された属性
- せいみつぶんしりょう: 176.025644g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 1
- どういたいしつりょう: 176.025644g/mol
- 単一同位体質量: 176.025644g/mol
- 水素結合トポロジー分子極性表面積: 40.5Ų
- 重原子数: 12
- 複雑さ: 146
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.4400
- ゆうかいてん: 228-235 °C (lit.)
- ふってん: 236 ºCat 760 mmHg
- フラッシュポイント: 96.5 ºC
- 屈折率: 1.465
- PSA: 40.46000
- LogP: -0.21630
- ようかいせい: 水に溶けない
2,4,6-Trifluorophenylboronic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
-
危険物標識:
- ちょぞうじょうけん:-20 °C
- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
2,4,6-Trifluorophenylboronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
2,4,6-Trifluorophenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB180697-5 g |
2,4,6-Trifluorobenzeneboronic acid, 97%; . |
182482-25-3 | 97% | 5g |
€70.40 | 2022-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024184-5g |
2,4,6-Trifluorophenylboronic acid |
182482-25-3 | 98% | 5g |
¥159.00 | 2023-11-21 | |
eNovation Chemicals LLC | D379449-25g |
2,4,6-Trifluorophenylboronic acid |
182482-25-3 | 97% | 25g |
$570 | 2024-05-24 | |
Apollo Scientific | PC5536-5g |
2,4,6-Trifluorobenzeneboronic acid |
182482-25-3 | 5g |
£22.00 | 2023-09-02 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19402-5g |
2,4,6-Trifluorobenzeneboronic acid, 97% |
182482-25-3 | 97% | 5g |
¥2160.00 | 2023-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818621-5g |
2,4,6-Trifluorobenzeneboronic acid |
182482-25-3 | 96% | 5g |
¥193.00 | 2022-06-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T85640-25g |
2,4,6-Trifluorophenylboronic acid |
182482-25-3 | 25g |
¥746.0 | 2021-09-07 | ||
TRC | T793558-100mg |
2,4,6-Trifluorophenylboronic Acid |
182482-25-3 | 100mg |
$ 80.00 | 2022-06-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002678-25g |
2,4,6-Trifluorophenylboronic acid |
182482-25-3 | 96% | 25g |
¥648 | 2023-09-09 | |
TRC | T793558-50mg |
2,4,6-Trifluorophenylboronic Acid |
182482-25-3 | 50mg |
$ 65.00 | 2022-06-02 |
2,4,6-Trifluorophenylboronic acid 関連文献
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R. Keruckiene,M. Guzauskas,L. Lapienyte,J. Simokaitiene,D. Volyniuk,J. Cameron,P. J. Skabara,G. Sini,J. V. Grazulevicius J. Mater. Chem. C 2020 8 14186
-
Kohtaro Osakada,Yasushi Nishihara Dalton Trans. 2022 51 777
-
Akifumi Sumida,Kenta Ogawa,Hiroaki Imoto,Kensuke Naka Dalton Trans. 2023 52 2838
-
Anant R. Kapdi,Gopal Dhangar,Jose Luis Serrano,Jose A. De Haro,Pedro Lozano,Ian J. S. Fairlamb RSC Adv. 2014 4 55305
-
Yasushi Nishihara,Hiroyuki Onodera,Kohtaro Osakada Chem. Commun. 2004 192
-
Anant R. Kapdi,Gopal Dhangar,Jose Luis Serrano,Jose Pérez,Luis García,Ian J. S. Fairlamb Chem. Commun. 2014 50 9859
-
Anant R. Kapdi,Gopal Dhangar,Jose Luis Serrano,Jose A. De Haro,Pedro Lozano,Ian J. S. Fairlamb RSC Adv. 2014 4 55305
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2,4,6-Trifluorophenylboronic acidに関する追加情報
2,4,6-Trifluorophenylboronic Acid: A Comprehensive Overview
2,4,6-Trifluorophenylboronic acid (CAS No. 182482-25-3) is a highly versatile and specialized chemical compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a boronic acid group with a trifluorophenyl ring. The trifluorophenyl moiety imparts remarkable electronic and steric properties, making it an invaluable building block in modern chemical research.
The synthesis of 2,4,6-trifluorophenylboronic acid typically involves the coupling of aryl halides with boronic acids or their derivatives. Recent advancements in cross-coupling reactions, such as the Suzuki-Miyaura coupling, have significantly enhanced the efficiency and scalability of its production. These methods leverage palladium catalysts to facilitate the formation of carbon-boron bonds, ensuring high yields and purity. The compound's stability under various reaction conditions further underscores its utility in demanding synthetic protocols.
One of the most compelling aspects of 2,4,6-trifluorophenylboronic acid is its role in the construction of complex aromatic systems. Its ability to participate in Ullmann-type couplings and other metal-mediated reactions has enabled researchers to design intricate molecular architectures with unprecedented precision. For instance, recent studies have demonstrated its application in the synthesis of biaryl compounds with tailored electronic properties for use in organic electronics and optoelectronic devices.
The trifluorophenyl group's electron-withdrawing nature significantly influences the reactivity and selectivity of 2,4,6-trifluorophenylboronic acid in various transformations. This property is particularly advantageous in asymmetric catalysis and enantioselective synthesis. Researchers have exploited these attributes to develop novel chiral catalysts for enamine alkylation and other key reactions in medicinal chemistry.
Recent breakthroughs in materials science have highlighted the potential of 2,4,6-trifluorophenylboronic acid as a precursor for advanced boron-containing materials. For example, its incorporation into boron nitride nanosheets has been shown to enhance mechanical strength and thermal stability. These findings suggest promising applications in high-performance composites and thermal management systems.
In the realm of drug discovery, 2,4,6-trifluorophenylboronic acid has emerged as a critical intermediate for synthesizing bioactive molecules targeting various therapeutic areas. Its use in constructing kinase inhibitors and GPCR modulators has been particularly noteworthy. Cutting-edge research has also explored its role in click chemistry approaches for rapid drug screening and optimization.
The growing interest in sustainable chemistry has led to innovative green synthesis routes for 2,4,6-trifluorophenylboronic acid. By employing renewable feedstocks and enzymatic catalysts, chemists have developed eco-friendly methods that minimize waste and energy consumption. These advancements align with global efforts to promote environmentally responsible chemical manufacturing.
From a structural perspective, the trifluorophenylboronic acid moiety exhibits exceptional stability under physiological conditions. This characteristic makes it an ideal candidate for bioconjugation reactions and drug delivery systems. Recent studies have demonstrated its compatibility with peptide coupling agents and lipid nanoparticles, paving the way for innovative therapeutic delivery platforms.
In summary, 2,4,6-trifluorophenylboronic acid stands as a testament to the ingenuity of modern chemical research. Its unique properties continue to drive innovation across diverse scientific disciplines while maintaining a strong focus on sustainability and practical application.
182482-25-3 (2,4,6-Trifluorophenylboronic acid) 関連製品
- 247564-72-3((2,4,5-trifluorophenyl)boronic acid)
- 1582-24-7(2,3,4,5,6-Pentafluorobenzeneboronic acid)
- 193353-34-3(2,5-Difluorophenylboronic acid)
- 226396-32-3(2,3,4-Trifluorophenylboronic acid)
- 179923-32-1(2,3,4,5-Tetrafluorophenylboronic acid)
- 162101-25-9((2,6-difluorophenyl)boronic acid)
- 247564-71-2(2,3,6-Trifluorophenylboronic acid)
- 247564-73-4(2,3,5-Trifluorophenylboronic acid)
- 144025-03-6((2,4-difluorophenyl)boronic acid)
- 1993-03-9(2-Fluorophenylboronic acid)
